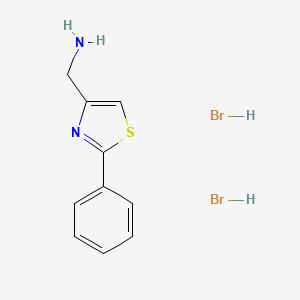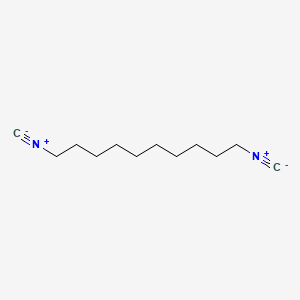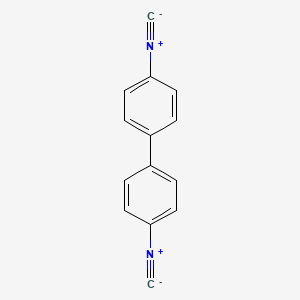![molecular formula C16H14FNO2S B7890075 [(1-(3-Fluorobenzyl)-1-tosyl]methyl isocyanide](/img/structure/B7890075.png)
[(1-(3-Fluorobenzyl)-1-tosyl]methyl isocyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-(3-Fluorobenzyl)-1-tosyl]methyl isocyanide is a synthetic organic compound characterized by the presence of a fluorobenzyl group, a tosyl group, and an isocyanide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1-(3-Fluorobenzyl)-1-tosyl]methyl isocyanide typically involves the reaction of 3-fluorobenzyl chloride with tosylmethyl isocyanide (TOSMIC) under basic conditions. The reaction proceeds through nucleophilic substitution, where the chloride is replaced by the isocyanide group. The reaction conditions often include the use of a strong base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
[(1-(3-Fluorobenzyl)-1-tosyl]methyl isocyanide undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with electrophiles, leading to the formation of heterocyclic compounds.
Reductive Reactions: The isocyanide group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in solvents like tetrahydrofuran (THF) are commonly used.
Cycloaddition: Electrophiles such as aldehydes or ketones in the presence of a base like triethylamine (TEA) are typical.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are employed.
Major Products
The major products formed from these reactions include various heterocyclic compounds, primary amines, and substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
[(1-(3-Fluorobenzyl)-1-tosyl]methyl isocyanide has several scientific research applications:
Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules, particularly in the formation of heterocycles.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.
Chemical Biology: It is used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Material Science: The compound’s unique reactivity makes it useful in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of [(1-(3-Fluorobenzyl)-1-tosyl]methyl isocyanide involves its reactivity as an isocyanide. The isocyanide group can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in medicinal chemistry or forming covalent bonds with biomolecules in chemical biology.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Toluenesulphonylmethyl isocyanide (TOSMIC): A closely related compound with similar reactivity but without the fluorobenzyl group.
Phenyl isocyanide: Another isocyanide with a phenyl group instead of a fluorobenzyl group.
Methyl isocyanide: A simpler isocyanide with a methyl group.
Uniqueness
[(1-(3-Fluorobenzyl)-1-tosyl]methyl isocyanide is unique due to the presence of the fluorobenzyl group, which can impart specific electronic and steric properties to the compound. This can influence its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for specialized applications.
Eigenschaften
IUPAC Name |
1-fluoro-3-[2-isocyano-2-(4-methylphenyl)sulfonylethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2S/c1-12-6-8-15(9-7-12)21(19,20)16(18-2)11-13-4-3-5-14(17)10-13/h3-10,16H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUOYOUCIVWVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC2=CC(=CC=C2)F)[N+]#[C-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B7890028.png)

![(1R,2S,5R)-2-(isocyanomethyl)-6,6-dimethylbicyclo[3.1.1]heptane](/img/structure/B7890045.png)



![1-[2-(4-Chlorophenyl)-1-isocyanoethyl]sulfonyl-4-methylbenzene](/img/structure/B7890084.png)
![1-Bromo-3-[2-isocyano-2-(4-methylphenyl)sulfonylethyl]benzene](/img/structure/B7890087.png)


